Racemic Arimoclomol Maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Racemic Arimoclomol Maleate is a labelled analogue of Arimoclomol . It is an experimental drug compound developed by CytRx Corporation . The orally administered drug is intended to treat amyotrophic lateral sclerosis (ALS), also known as Lou Gehrig’s disease, a neurodegenerative disease with no effective treatment . It is also being developed to treat Niemann-Pick type C .
Molecular Structure Analysis
The molecular formula of Racemic Arimoclomol Maleate is C18H24ClN3O7 . Its molecular weight is 429.85 . The InChI Key is OHUSJUJCPWMZKR-FEGZNKODSA-N . The IUPAC name is (2Z)-but-2-enedioic acid; N- [ (2R)-2-hydroxy-3- (piperidin-1-yl)propoxy]-1-oxo-1λ⁵-pyridine-3-carbonimidoyl chloride .
Scientific Research Applications
Application in Niemann-Pick Disease Type C (NPC)
The Specific Scientific Field
The specific scientific field for this application is Medical Science , specifically in the treatment of Niemann-Pick Disease Type C (NPC) .
Comprehensive and Detailed Summary of the Application
Arimoclomol is an orally delivered, first-in-class investigational product candidate for the treatment of NPC . NPC is an ultra-rare, genetic, relentlessly progressive neurodegenerative disease caused by mutations in the NPC1 or NPC2 genes . These genes are responsible for making proteins in the membrane of cells called lysosomes, which recycle and clear out the build-up of lipids (or fats) in cells . In NPC, the NPC1 or NPC2 gene are not working properly so lipids are building up in the body’s organs .
Detailed Description of the Methods of Application or Experimental Procedures
The exact mechanism of action of arimoclomol is unknown. Evidence indicates that arimoclomol acts on multiple fronts to help clear lipid build-up in cells which improves lysosomal function . Administration of arimoclomol can be flexible, with a capsule that can be swallowed whole or opened to mix with soft foods and/or liquids or delivered through a gastric feeding tube .
Thorough Summary of the Results or Outcomes Obtained
In NPC, arimoclomol has been investigated in one Phase 2/3 double-blind, placebo-controlled trial (CT-ORZY-NPC-002) including 50 patients . A sub-study of the completed Phase 2/3 CT-ORZY-NPC-002 trial is ongoing, investigating the safety of arimoclomol in children 6-24 months of age with NPC . Interim data analysis of a four-year, open-label extension from the Phase 2/3 clinical trial suggests arimoclomol may reduce long-term progression of NPC .
Application in Inclusion Body Myositis (IBM)
The Specific Scientific Field
The specific scientific field for this application is Medical Science , specifically in the treatment of Inclusion Body Myositis (IBM) .
Comprehensive and Detailed Summary of the Application
Arimoclomol is an oral co-inducer of the cellular heat shock response that was safe and well-tolerated in a pilot study of IBM . It reduced key pathological markers of IBM in two in-vitro models representing degenerative and inflammatory components of this disease, and improved disease pathology and muscle function .
Detailed Description of the Methods of Application or Experimental Procedures
The randomized, placebo-controlled trial was conducted among 150 IBM patients at 12 sites in North America and Europe . Participants were randomized (1:1 ratio) to receive either arimoclomol citrate (400 mg three times daily) or placebo for up to 20 months .
Thorough Summary of the Results or Outcomes Obtained
The trial did not meet its primary and secondary endpoints . Nevertheless, the scale of this trial, which was unprecedented in the field of IBM, enabled the acquisition of data on the course of the disease which will be useful for the design of future trials .
Application in Amyotrophic Lateral Sclerosis (ALS)
The Specific Scientific Field
The specific scientific field for this application is Medical Science , specifically in the treatment of Amyotrophic Lateral Sclerosis (ALS) .
Comprehensive and Detailed Summary of the Application
Arimoclomol, an inducer of heat shock proteins (HSPs), has been investigated as a therapeutic agent for ALS, to augment neuronal chaperoning capabilities and manage protein misfolding and aggregation, a key pathological process in all forms of ALS .
Detailed Description of the Methods of Application or Experimental Procedures
The randomized, placebo-controlled Phase 3 trial was conducted among 245 patients at 29 sites in 12 countries in North America and Europe . Participants were randomized (2:1 ratio) to receive either arimoclomol (248 mg three times daily) or placebo for up to 76 weeks .
Thorough Summary of the Results or Outcomes Obtained
The trial did not meet its primary and secondary endpoints to show benefit in people living with ALS . However, the data generated will contribute meaningfully to the scientific dialogue on this challenging disease .
Safety And Hazards
Future Directions
Zevra Therapeutics has announced that it resubmitted its New Drug Application (NDA) for arimoclomol, an investigational therapeutic candidate for the treatment of Niemann-Pick disease type C (NPC) to the U.S. Food and Drug Administration . The company plans to refile the NDA for arimoclomol in NPC as early as the first quarter of 2023 .
properties
CAS RN |
289893-24-9 |
---|---|
Product Name |
Racemic Arimoclomol Maleate |
Molecular Formula |
C14H20ClN3O3. C4H4O4 |
Molecular Weight |
313.79 116.07 |
Appearance |
Solid powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
synonyms |
N-[2-Hydroxy-3-(1-piperidinyl)propoxy]-3-Pyridinecarboximidoyl Chloride 1-Oxide (2Z)-2-Butenedioate Maleate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.